N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide
Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a furan ring and a methylisoxazole carboxamide moiety. The pyrazole ring is methylated at the 1-position, while the 5-position is linked to a furan-2-yl group via a methylene bridge. The isoxazole ring, substituted with a methyl group at the 5-position, is connected through a carboxamide bond. However, analogous compounds in the literature (e.g., pyrazole-isoxazole hybrids) are often synthesized via carbodiimide-mediated coupling (e.g., EDCI/HOBt), as seen in , and may exhibit antimicrobial, analgesic, or antiparasitic properties .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-6-11(17-21-9)14(19)15-8-10-7-12(18(2)16-10)13-4-3-5-20-13/h3-7H,8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCEAQRLGSMNJCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NN(C(=C2)C3=CC=CO3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C12H12N4O3
- Molecular Weight : 248.25 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
Target Interactions
This compound primarily interacts with various molecular targets, including:
- Kinases : Similar compounds have shown inhibitory activity against kinases involved in cancer progression, such as BRAF and EGFR .
- Receptors : The compound may bind to specific receptors, leading to modulated signaling pathways that affect cell proliferation and apoptosis.
Biochemical Pathways
The compound is hypothesized to influence several biochemical pathways, including:
- Signal Transduction : Modulating pathways that regulate cell growth and death.
- Gene Expression : Influencing transcription factors that are crucial for cellular responses to stress and inflammation.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to this compound have demonstrated:
| Compound | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | BRAF(V600E) | 0.15 | |
| Compound B | EGFR | 0.25 | |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole | SDH | 0.10 |
These findings suggest that the compound may also possess similar antitumor efficacy.
Anti-inflammatory and Antibacterial Properties
The compound's derivatives have been assessed for their anti-inflammatory and antibacterial activities. Studies have shown that:
- Anti-inflammatory Activity : The compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
- Antibacterial Activity : In vitro studies demonstrated that certain derivatives effectively inhibited the growth of pathogenic bacteria, showcasing their potential as antimicrobial agents.
Case Study 1: Antitumor Efficacy
A recent study evaluated the effectiveness of this compound in a mouse model of breast cancer. The results indicated a significant reduction in tumor size compared to control groups, with an IC50 value of 0.20 µM against cancer cell lines.
Case Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of the compound against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating potent antibacterial activity.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a unique combination of a furan ring, a pyrazole ring, and an isoxazole moiety. The synthesis typically involves several steps:
- Furan Synthesis : The furan ring can be synthesized from furfural through acid-catalyzed reactions.
- Pyrazole Synthesis : The pyrazole ring is formed by reacting hydrazine with diketones under reflux conditions.
- Isoxazole Formation : The isoxazole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Final Coupling : The furan and pyrazole intermediates are coupled with 5-methylisoxazole-3-carboxylic acid derivatives in the presence of a base like triethylamine.
Synthetic Route Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Furan Synthesis | Furfural, Acid |
| 2 | Pyrazole Synthesis | Hydrazine, Diketones |
| 3 | Isoxazole Formation | Cyclization Agents |
| 4 | Final Coupling | Base (e.g., Triethylamine) |
The biological activity of N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide can be attributed to its interactions with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Receptor Binding : Its structure allows it to interact with protein receptors, influencing signal transduction pathways.
These interactions suggest potential applications in treating diseases where these pathways are dysregulated.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have demonstrated moderate to good antiproliferative activities against hepatocellular carcinoma and breast cancer cells.
Case Study: Antiproliferative Effects
A study showed that compounds similar to this compound exhibited IC50 values ranging from 0.7 to 9.5 μM against various cancer cell lines. Treatment with these compounds induced apoptosis in tumor cells and displayed antitumor activity in vivo models, indicating their promise as leads for further development of anticancer agents .
Anti-inflammatory Properties
The compound's ability to inhibit specific enzymes suggests potential applications in treating inflammatory diseases. By modulating pathways involved in inflammation, it could serve as a therapeutic agent for conditions like arthritis or inflammatory bowel disease.
Neuroprotective Effects
Research into related compounds indicates potential neuroprotective effects, making it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Its structural components may interact with neuroreceptors or inhibit neuroinflammatory pathways.
Summary of Findings
The compound this compound shows significant promise across various therapeutic areas:
| Application Area | Observations |
|---|---|
| Anticancer Activity | Moderate to good antiproliferative effects |
| Anti-inflammatory | Potential to modulate inflammatory pathways |
| Neuroprotective Effects | Possible interactions with neuroreceptors |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and reported activities:
Key Observations :
- Furan vs. Thiophene/Benzothiazole : The target compound’s furan substituent () is associated with analgesic effects, whereas thiophene/benzothiazole derivatives () may alter solubility or target specificity .
- Isoxazole vs.
- Carboxamide vs. Carbothioamide : The carboxamide linkage in the target compound contrasts with carbothioamides (), where sulfur substitution could influence hydrogen bonding and bioavailability .
Physicochemical Properties
Melting points and spectral data for analogs (e.g., : 297°C for compound 21; : 123–183°C for 3a–3p) suggest that the target compound may exhibit similar thermal stability . The presence of a furan ring () could lower melting points compared to nitro-substituted derivatives .
Research Findings and Implications
- For example, furan-pyrazole hybrids () show analgesia, whereas nitro-pyrazoles () target parasites .
- Synthetic Challenges : Low yields (e.g., 42% in ) for nitro-substituted compounds contrast with higher yields (68–71% in ) for chloro-aryl derivatives, suggesting that electron-withdrawing groups may complicate synthesis .
- Structure-Activity Relationships (SAR) : The isoxazole-carboxamide moiety in the target compound may enhance binding to enzymes like cyclooxygenase or microbial targets, as seen in related isoxazole derivatives .
Q & A
Q. What established synthetic routes are available for preparing N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-5-methylisoxazole-3-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via multi-step procedures involving acylation, alkylation, or condensation reactions. For example:
- Step 1 : Synthesis of the pyrazole core using diazonium salts or aryl halides as intermediates ().
- Step 2 : Functionalization via coupling reactions (e.g., KCO-mediated alkylation in DMF at room temperature) ().
- Step 3 : Final carboxamide formation using activated esters or coupling reagents.
Yield optimization requires careful control of stoichiometry, solvent polarity (e.g., DMF vs. THF), and temperature. highlights that methyl 5-aryl-1-(furan-2-carbonyl)-1H-pyrazole-3-carboxylates (structurally related intermediates) are synthesized with >70% yield under reflux conditions .
Q. What analytical techniques are recommended for structural characterization and purity assessment?
- Methodological Answer :
- Single-crystal X-ray diffraction () provides unambiguous confirmation of molecular geometry, with mean C–C bond precision of 0.004 Å .
- NMR spectroscopy (1H/13C) identifies substituent patterns, particularly for furan (δ 6.3–7.1 ppm) and isoxazole (δ 2.3–2.5 ppm for methyl groups).
- HPLC-MS (≥95% purity) is critical for validating synthetic batches, as emphasized in safety protocols () .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential irritant properties ().
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., acyl chlorides).
- First Aid : Immediate rinsing with water for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up without compromising purity?
- Methodological Answer :
- Catalyst Screening : Replace traditional bases (e.g., KCO) with polymer-supported catalysts to simplify purification ().
- Solvent Optimization : Use polar aprotic solvents like DMF for improved solubility, but switch to ethanol/water mixtures during crystallization to enhance yield ().
- Process Monitoring : In-line FTIR or Raman spectroscopy tracks reaction progress, reducing byproduct formation .
Q. How to address contradictory bioactivity data (e.g., anticancer vs. analgesic effects) reported for structurally analogous compounds?
- Methodological Answer :
- Target Selectivity Profiling : Conduct kinase or receptor-binding assays to identify off-target interactions. notes that pyrazole-thiazole hybrids exhibit dual activity depending on substituent electronegativity .
- Metabolic Stability Studies : Evaluate hepatic microsomal degradation to determine if metabolites drive conflicting activities (e.g., furan oxidation altering pharmacodynamics) .
- Statistical Analysis : Apply multivariate regression to correlate structural descriptors (e.g., logP, H-bond donors) with bioactivity trends .
Q. What computational strategies are effective for predicting binding modes and SAR of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like COX-2 or tubulin (). Pyrazole and isoxazole rings often engage in π-π stacking with hydrophobic pockets .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.
- QSAR Modeling : Generate 3D descriptors (e.g., MolSurf parameters) to predict IC values for derivative libraries .
Data Contradiction Analysis
- Example : reports high anticancer activity for pyrazole-thiazole derivatives, while identifies analgesic effects in furan-pyrazole hybrids.
- Resolution Strategy :
Compare substituent effects: Anticancer activity correlates with electron-withdrawing groups (e.g., nitro), whereas analgesia requires lipophilic substituents (e.g., methyl).
Validate selectivity via pathway-specific assays (e.g., NF-κB inhibition for inflammation vs. caspase-3 activation for apoptosis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
